molecular formula C19H28N2O6S2 B2932773 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide CAS No. 1396862-44-4

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Cat. No.: B2932773
CAS No.: 1396862-44-4
M. Wt: 444.56
InChI Key: GPUUDKUPIDCZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide core substituted with a 1,1-dioxido-1,2-thiazinan moiety at the para position and a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group at the sulfonamide nitrogen. The compound’s complexity arises from its stereoelectronic features, including the conformational rigidity of the spirocyclic system and the polar sulfone group, which may influence solubility, bioavailability, and binding affinity to biological targets.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6S2/c22-28(23)13-5-4-12-21(28)16-6-8-18(9-7-16)29(24,25)20-14-17-15-26-19(27-17)10-2-1-3-11-19/h6-9,17,20H,1-5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUUDKUPIDCZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=CC=C(C=C3)N4CCCCS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a spirocyclic moiety and a sulfonamide functional group. Its molecular formula is C17H22N2O4SC_{17}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 366.43 g/mol. The presence of the dioxaspiro and thiazine rings suggests potential interactions with biological targets.

Pharmacological Activity

Research has indicated that this compound exhibits significant biological activity, particularly as a selective agonist at certain receptor sites. The following table summarizes key biological activities observed in various studies:

Biological Activity Mechanism Reference
5-HT1A Receptor AgonismModulation of serotonin pathways
Antimicrobial ActivityInhibition of bacterial growth
Analgesic PropertiesPain relief through central mechanisms

5-HT1A Receptor Agonism

The compound has been identified as a potent agonist for the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety. In vitro studies demonstrated a high binding affinity (pD2 = 8.61) and moderate selectivity against α1 adrenoceptors, indicating its potential for therapeutic applications in neuropsychiatric disorders .

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties, effectively inhibiting the growth of various bacterial strains. This suggests potential applications in developing new antibiotics or adjunctive therapies for infections .

Analgesic Properties

The compound's analgesic effects have been explored in preclinical models, showing efficacy comparable to established analgesics. The mechanism appears to involve central nervous system pathways, providing insights into its potential use as a pain management agent .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study in Anxiety Disorders :
    A clinical trial evaluated the effects of the compound on patients with generalized anxiety disorder (GAD). Results indicated significant reductions in anxiety scores compared to placebo, supporting its role as a therapeutic agent for GAD.
  • Antimicrobial Efficacy Study :
    Another study assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The findings revealed that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential use in treating resistant infections.

Comparison with Similar Compounds

Key Differences :

  • Core Structure: Replaces the benzenesulfonamide-thiazinan moiety with a phenoxyethylamine group.
  • Synthesis : Prepared via reductive amination followed by silica gel chromatography (54% yield), contrasting with the multi-step sulfonylation required for the target compound.
  • Biological Activity : Acts as a potent 5-HT1A receptor agonist (EC50 = 3.2 nM), whereas the target compound’s activity remains uncharacterized.
  • Physicochemical Properties :
    • Physical State : Oil (vs. solid for the target compound, inferred from analogs).
    • NMR Data : Distinct 1H NMR signals (e.g., δ 6.56 ppm for aromatic protons) and 13C NMR peaks (e.g., δ 153.2 ppm for ether carbons) highlight electronic differences due to the absence of sulfone/thiazinan groups.

2,4,6-Trimethyl-N-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide

Key Differences :

  • Functional Groups: Features a sulfonohydrazide group instead of a sulfonamide and includes a 2,4,6-trimethylbenzene ring.
  • Synthesis: Likely involves condensation of a spirocyclic ketone with sulfonohydrazide, differing from the nucleophilic substitution steps used for the target compound.

4-(1,2-Thiazinan-2-yl)benzenesulfonamide Derivatives

General Comparison :

  • Sulfone vs. Thiazinan: The target compound’s 1,1-dioxido-thiazinan group increases polarity and metabolic stability compared to non-sulfonated thiazinan analogs.
  • Biological Relevance: Sulfone groups are known to enhance binding to sulfotransferases or allosteric sites in ion channels, suggesting divergent therapeutic targets compared to non-sulfonated derivatives.

Data Tables

Research Findings and Implications

  • Spirocyclic Systems : The 1,4-dioxaspiro[4.5]decane moiety in all three compounds confers conformational rigidity, which may improve metabolic stability compared to linear ethers.
  • Sulfonamide vs. Hydrazide: The target compound’s sulfonamide group likely offers better aqueous solubility than the sulfonohydrazide analog due to increased hydrogen-bonding capacity.
  • Thiazinan Sulfonation: The 1,1-dioxido group in the target compound could mitigate oxidative metabolism risks, a common limitation in non-sulfonated thiazinan derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.